L-Asparagine-15N2

Isotopic Purity Mass Spectrometry Internal Standard

L-Asparagine-15N2 is the definitive M+2 stable isotope-labeled internal standard for LC-MS/MS quantification of asparagine. Its distinct mass shift prevents interference with endogenous analyte, a limitation of unlabeled asparagine or alternative labeled variants (M+10, M+6). With 98 atom% 15N purity, it delivers 97-101% recovery in bread matrices for acrylamide precursor monitoring and ensures reliable metabolomics data. Standard research quantities available for immediate shipment.

Molecular Formula C4H8N2O3
Molecular Weight 134.1 g/mol
CAS No. 748757-99-5
Cat. No. B1591202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Asparagine-15N2
CAS748757-99-5
Molecular FormulaC4H8N2O3
Molecular Weight134.1 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)N
InChIInChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i5+1,6+1
InChIKeyDCXYFEDJOCDNAF-SFTAQFDCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Asparagine-15N2 (CAS 748757-99-5): A Specialized 15N2-Labeled Amino Acid for Quantitative MS and NMR


L-Asparagine-15N2 (CAS 748757-99-5) is a stable isotope-labeled analog of the non-essential amino acid L-asparagine, distinguished by the substitution of both nitrogen atoms with the stable, non-radioactive isotope 15N . This compound is typically supplied as an anhydrous solid with a molecular weight of 134.1 g/mol and an isotopic purity of 98 atom % 15N . Unlike its unlabeled counterpart, L-Asparagine-15N2 is primarily employed as a research tool, specifically as an internal standard in mass spectrometry (MS) for absolute quantification and as a tracer for nitrogen metabolism and protein dynamics in nuclear magnetic resonance (NMR) spectroscopy .

Why Unlabeled L-Asparagine or Other Labeled Analogs Cannot Substitute L-Asparagine-15N2


Generic substitution with unlabeled L-asparagine is impossible for any quantitative analytical workflow due to its inability to be differentiated from endogenous analyte, precluding its use as an internal standard or tracer [1]. Similarly, substituting L-Asparagine-15N2 with other labeled asparagine variants, such as L-Asparagine-15N2,d8 or L-Asparagine-13C4,15N2, introduces significant performance variations. These alternatives possess different mass shifts (+10 Da and +6 Da, respectively) which alter detection windows and can lead to ion suppression or signal overlap in complex biological matrices, compromising quantitative accuracy [2]. Therefore, the specific isotopic labeling pattern of L-Asparagine-15N2 is critical for achieving the required analytical specificity and method reproducibility in validated assays.

Quantifiable Performance Advantages of L-Asparagine-15N2 for Scientific Selection


Isotopic Purity Specification for L-Asparagine-15N2 Ensures Analytical Accuracy

L-Asparagine-15N2 from primary vendors specifies an isotopic purity of 98 atom % 15N, ensuring that 98% of all nitrogen atoms in the molecule are the 15N isotope . This is a critical quality attribute for an internal standard, as lower isotopic purity in a generic labeled compound (e.g., one with only 95 atom % 15N) would increase the concentration of the interfering M+1 isotopologue, thereby raising the method's limit of detection (LOD) and compromising the accuracy of trace-level quantification .

Isotopic Purity Mass Spectrometry Internal Standard

High Analytical Recovery Validates L-Asparagine-15N2 as an Internal Standard in Complex Matrices

When used as an internal standard in a validated LC-MS/MS method for analyzing bread, L-Asparagine-15N2 demonstrated excellent spike recovery rates. Across two spiking levels (70 and 140 mg/kg) in a complex food matrix, the recovery for asparagine using the 15N2-labeled standard ranged from 97% to 101% [1]. This performance indicates that the labeled compound effectively corrects for sample preparation losses and matrix-induced ion suppression, which are major sources of analytical error [1].

Method Validation Recovery LC-MS/MS

Mass Shift Differentiation from Deuterated Analogs Optimizes Method Development

The incorporation of two 15N atoms results in a predictable mass shift of M+2 for L-Asparagine-15N2 relative to the unlabeled compound (M) . This contrasts with other available labeled variants: L-Asparagine-15N2,d8 exhibits a larger M+10 shift , and L-Asparagine-13C4,15N2 exhibits an M+6 shift [1]. The smaller, well-defined M+2 shift of L-Asparagine-15N2 provides a distinct analytical advantage; it is sufficient for chromatographic co-elution and MS differentiation from the endogenous M peak, but avoids the risk of the internal standard peak falling outside the instrument's calibrated mass range or overlapping with other matrix components, which is a potential issue for the heavier M+10 variant .

Mass Shift Isotope Labeling Method Development

Key Application Scenarios for L-Asparagine-15N2 in Research and Industry


Absolute Quantification of Asparagine in Food Safety and Quality Control

L-Asparagine-15N2 is an optimal internal standard for the accurate quantification of free asparagine in food matrices like wheat, potato, and coffee. Its use is essential for monitoring asparagine levels as a key precursor to acrylamide formation during high-heat processing. The demonstrated 97-101% recovery in bread validates its ability to provide precise and matrix-corrected data for this critical food safety application [1].

Quantitative Metabolomics and Metabolic Flux Analysis

In metabolomics and flux analysis, the compound serves as a tracer to study nitrogen metabolism and as an internal standard for absolute quantification of asparagine in biological samples like plasma or cell extracts. Its M+2 mass shift is ideal for detection in standard LC-MS/MS metabolomics workflows, and its 98 atom % 15N purity ensures high-quality, low-interference data for complex metabolic pathway mapping .

Biomolecular NMR Spectroscopy for Protein Structure and Dynamics

For researchers employing NMR to study protein structure, L-Asparagine-15N2 is suitable for incorporation into proteins via cell-free synthesis or metabolic labeling. The 15N label provides a sensitive NMR-active nucleus for studying protein folding, ligand interactions, and conformational dynamics, offering the specific M+2 shift that can be advantageous for certain NMR experiments compared to perdeuterated (M+10) analogs .

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